molecular formula C6H6F3IN2 B8808713 4-Iodo-1,3-dimethyl-5-trifluoromethylpyrazole

4-Iodo-1,3-dimethyl-5-trifluoromethylpyrazole

Cat. No. B8808713
M. Wt: 290.02 g/mol
InChI Key: YQCDQBKUWYBLEA-UHFFFAOYSA-N
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Patent
US08404861B2

Procedure details

4-Iodo-1,3-dimethyl-5-trifluoromethylpyrazole (8.7 g, 30 mmol) was dissolved in tetrahydrofuran (87 ml), and a solution (1.6 M, 28 ml) of n-butyl lithium in hexane was slowly added under an argon atmosphere with cooling with dryice-acetone (not higher than −60° C.). After stirring at −70° C. for 30 min, the mixture was gradually warmed to room temperature while blowing in carbon dioxide. The reaction mixture was poured into water, the organic layer was removed, and the aqueous layer was acidified with hydrochloric acid. The aqueous layer was extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The obtained crude crystals were washed with hexane to give the desired compound (4.67 g) as crystals.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
dryice-acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([CH3:12])=[N:4][N:5]([CH3:11])[C:6]=1[C:7]([F:10])([F:9])[F:8].C([Li])CCC.[OH2:18].[O:19]1[CH2:23]CCC1>CCCCCC.C(=O)=O>[CH3:11][N:5]1[C:6]([C:7]([F:10])([F:9])[F:8])=[C:2]([C:23]([OH:19])=[O:18])[C:3]([CH3:12])=[N:4]1

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
IC=1C(=NN(C1C(F)(F)F)C)C
Name
Quantity
87 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
dryice-acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring at −70° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was gradually warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
WASH
Type
WASH
Details
were washed with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=C(C(=C1C(F)(F)F)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.67 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.